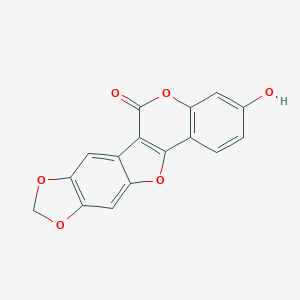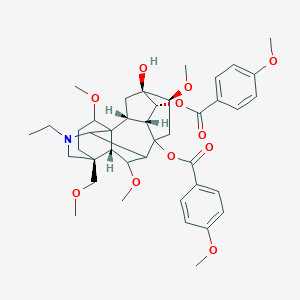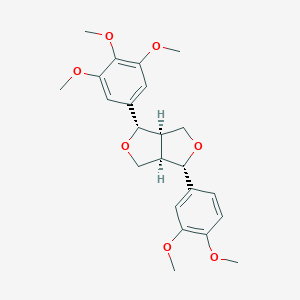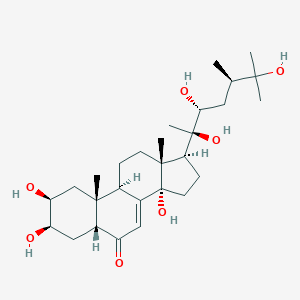
Medicagol
説明
Medicagol is a natural compound isolated from Medicago sativa . It belongs to the class of organic compounds known as coumestans . These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3,2-c]chromen-6-one .
Molecular Structure Analysis
Medicagol has a molecular formula of C16H8O6 . Its molecular weight is 296.23 . The structure of Medicagol is complex, involving multiple aromatic rings and oxygen-containing functional groups .Physical And Chemical Properties Analysis
Medicagol is soluble in DMSO . Its average mass is 296.231 Da and its monoisotopic mass is 296.032074 Da .科学的研究の応用
Pharmacological and Phytochemical Potential : Medicago sativa, commonly known as alfalfa, has been used in traditional medicine across various cultures. It contains a wide range of phytoconstituents like saponins, flavonoids, phytoestrogens, and more. It exhibits multiple pharmacological activities, including neuroprotective, hypocholesterolemic, antioxidant, antiulcer, antimicrobial, and hypolipidemic properties. It's also used in treating atherosclerosis, heart disease, stroke, cancer, diabetes, and menopausal symptoms (Bora & Sharma, 2011).
Chemical Synthesis : The synthesis of (±)-Pterocarpin, a compound related to Medicagol, involves reducing Medicagol methyl ether with lithium aluminum hydride. This process yields a diol which, upon dehydration, produces an ether. This method indicates the chemical versatility and potential applications of Medicagol in organic synthesis (Fukui & Nakayama, 1969).
Agricultural Applications : Medicago truncatula, a model legume, produces a strigolactone called Medicaol, which is significant in plant biology. Medicaol is identified as a didehydro-orobanchol isomer, suggesting its role in plant growth and interaction with soil microbes, particularly in phosphate-starved conditions. This has implications for understanding plant-microbe interactions and soil health (Tokunaga, Hayashi, & Akiyama, 2015).
Synthesis of Benzofurans : The synthesis of Medicagol methoxybenzofuran, a type of natural benzofuran, is achieved through a specific reaction route. This synthesis process demonstrates the potential of Medicagol derivatives in the field of organic chemistry, particularly in the creation of complex organic compounds (Scannell & Stevenson, 1980).
作用機序
Target of Action
Medicagol, a phytochemical compound, has been identified to interact with several targets in the biological system. It’s worth noting that Medicagol is derived from Medicago sativa, also known as alfalfa, which has been studied for its interaction with various targets such as the cytokinin signaling pathway .
Mode of Action
It has been suggested that medicagol may interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Medicagol is likely to be involved in several biochemical pathways. In Medicago truncatula, a model legume crop, genome mining identified thirty-nine full-length terpene synthases, a significant number of which are predicted to produce monoterpenes and sesquiterpenes . As Medicagol is a phytochemical compound, it may be involved in similar pathways.
Pharmacokinetics
Information on the bioavailability of Medicagol is also currently unavailable
Result of Action
It has been suggested that medicagol may have anti-collagenase, anti-elastase, and antioxidant properties . These properties could potentially lead to various molecular and cellular effects, but more research is needed to confirm these findings and explore other potential effects.
Action Environment
The action, efficacy, and stability of Medicagol can be influenced by various environmental factors. Factors such as altitude, temperature, air quality, and lifestyle can modify the action of drugs
特性
IUPAC Name |
16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVEUAWRUQHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173557 | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Medicagol | |
CAS RN |
1983-72-8 | |
| Record name | 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medicagol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICAGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBT39CCC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
324 - 325 °C | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















